Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)-
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Overview
Description
Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent. This intermediate product is then cyclized with thiourea at reflux temperature in methanol to yield the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise temperature and pressure control. The final product is purified using techniques such as crystallization and recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their metabolic processes . The compound’s anti-inflammatory and anticancer effects are believed to be mediated through the modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- include other thiadiazole derivatives such as:
- 2-amino-5-methyl-1,3,4-thiadiazole
- 5-methyl-1,3,4-thiadiazole-2-thiol
- N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
Uniqueness
Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- is unique due to its specific chemical structure, which imparts distinct properties such as high reactivity and potential biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
58326-38-8 |
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Molecular Formula |
C4H6N4S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)thiourea |
InChI |
InChI=1S/C4H6N4S2/c1-2-7-8-4(10-2)6-3(5)9/h1H3,(H3,5,6,8,9) |
InChI Key |
WLYWAVBSPYLFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=S)N |
Origin of Product |
United States |
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